molecular formula C14H15N3O4S B2939274 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 1795083-70-3

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine

Cat. No.: B2939274
CAS No.: 1795083-70-3
M. Wt: 321.35
InChI Key: CZVBTFNWXGZLMT-UHFFFAOYSA-N
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Description

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methanesulfonyl group, a pyrrolidine ring, and a pyrazine ring

Mechanism of Action

The compound also contains a furan ring, which is another common structure in bioactive compounds. Furan derivatives have been used in the synthesis of a variety of compounds with diverse biological activities.

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion (ADME) properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethanesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate compound. This intermediate is subsequently coupled with pyrazine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Methyl derivatives and pyrrolidine derivatives.

    Substitution: Amino-pyrazines and thio-pyrazines.

Scientific Research Applications

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyridine
  • 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrimidine
  • 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}quinoline

Uniqueness

2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and methanesulfonyl group provides unique reactivity, while the pyrrolidine and pyrazine rings contribute to its potential bioactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBTFNWXGZLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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